

Unveiling the Synergistic Potential: BMS-690514 in Combination with Chemotherapy

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Compound of Interest

Compound Name: BMS-690514

Cat. No.: B1684447

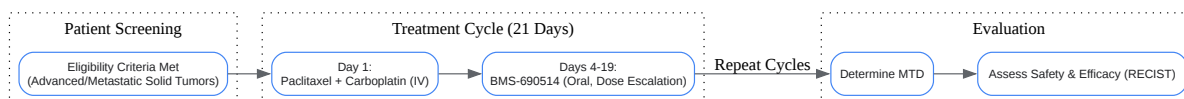
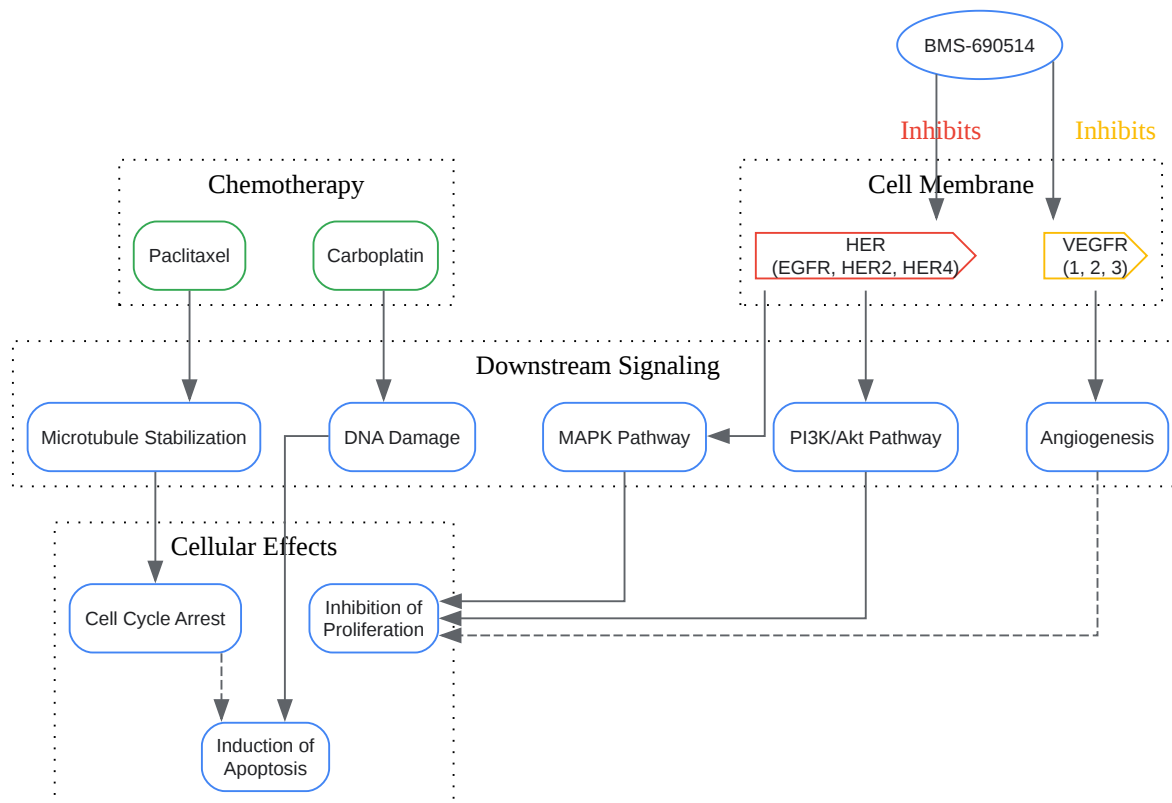
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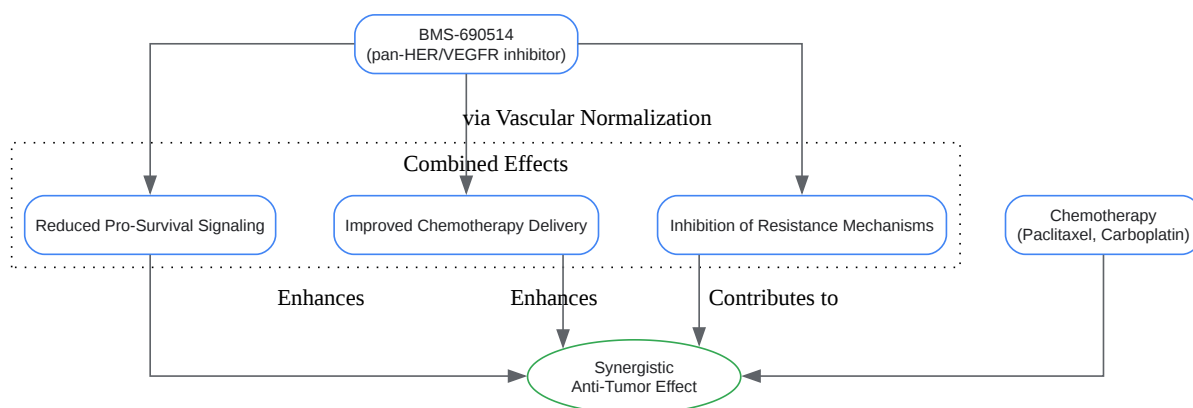
A Comparative Guide for Researchers and Drug Development Professionals

BMS-690514, a potent oral inhibitor of pan-HER (EGFR, HER2, HER4) and VEGFR (1, 2, 3) tyrosine kinases, has emerged as a promising candidate in oncology.^[1] Its dual-targeted mechanism of action, simultaneously inhibiting critical pathways in tumor cell proliferation and angiogenesis, presents a strong rationale for combination therapies. This guide provides a comprehensive comparison of the available data on the synergistic effects of **BMS-690514** with conventional chemotherapy agents, with a focus on paclitaxel and carboplatin, to inform further research and development.

Mechanism of Action: A Dual-Pronged Attack

BMS-690514 exerts its anti-tumor activity by binding to and inhibiting the kinase activity of both the HER and VEGFR families of receptor tyrosine kinases.^[1] The inhibition of the HER pathway disrupts downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth, proliferation, and survival. Concurrently, by targeting VEGFRs, **BMS-690514** impedes angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.





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References

- 1. aacrjournals.org [aacrjournals.org]
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